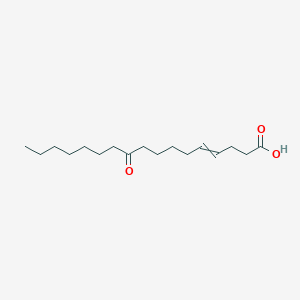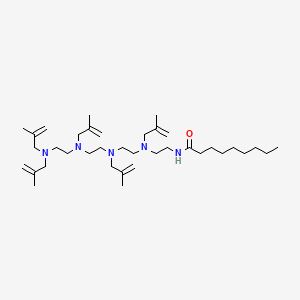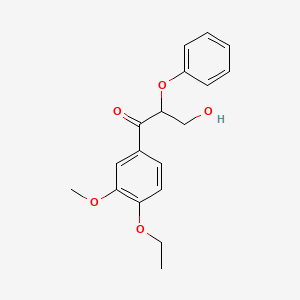
1,3-Cyclopentadien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentadien-1-ol is an organic compound with the molecular formula C₅H₆O. It is a derivative of cyclopentadiene, featuring a hydroxyl group attached to the first carbon of the cyclopentadiene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Cyclopentadien-1-ol can be synthesized through various methods, including:
Annulation Reactions: These involve the construction of a five-membered ring, such as [2+2+1] and [3+2] annulation reactions.
Electrocyclization Reactions: An example is the Nazarov Cyclization, which forms cyclopentadienes through a pericyclic reaction.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclopentadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentadiene.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogenating agents or nucleophiles
Major Products
Oxidation: Produces cyclopentadienone or cyclopentadienal.
Reduction: Produces cyclopentadiene.
Substitution: Produces various substituted cyclopentadienes depending on the reagent used
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentadien-1-ol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of metallocenes and other organometallic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Cyclopentadien-1-ol involves its interaction with various molecular targets:
Molecular Targets: Includes enzymes and receptors that interact with the hydroxyl group or the conjugated diene system.
Pathways Involved: The compound can participate in redox reactions, nucleophilic substitutions, and other organic transformations
Vergleich Mit ähnlichen Verbindungen
1,3-Cyclopentadien-1-ol can be compared with other similar compounds, such as:
Cyclopentadiene: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
Cyclopentadienone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Cyclopentanol: Contains a hydroxyl group but lacks the conjugated diene system, resulting in different chemical properties
These comparisons highlight the unique combination of the hydroxyl group and the conjugated diene system in this compound, which contributes to its distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
103905-53-9 |
|---|---|
Molekularformel |
C5H6O |
Molekulargewicht |
82.10 g/mol |
IUPAC-Name |
cyclopenta-1,3-dien-1-ol |
InChI |
InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1-3,6H,4H2 |
InChI-Schlüssel |
RAWMWTYCZYEESB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)

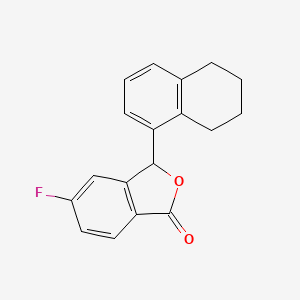
![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
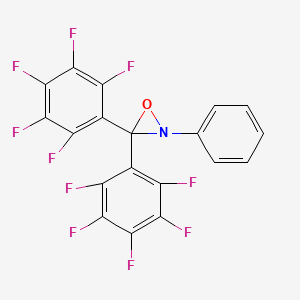
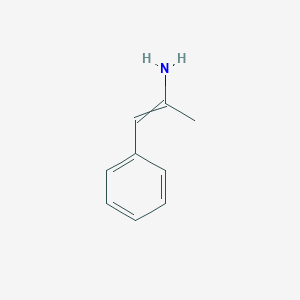

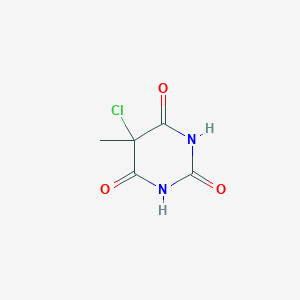
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
